4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine
Description
4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a chloro group at position 4, an amine at position 3, and a branched 3-methylbutan-2-yl substituent at position 1. Its molecular formula is C₈H₁₄ClN₃, with a calculated molecular weight of 187.45 g/mol (derived from structural analogs in ). The compound’s branched alkyl chain introduces steric and electronic effects distinct from aromatic or linear substituents, making it a valuable candidate for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C8H14ClN3 |
|---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
4-chloro-1-(3-methylbutan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14ClN3/c1-5(2)6(3)12-4-7(9)8(10)11-12/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
AJPXZXMPSRQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 3-Methylbutan-2-yl Group: This step involves the alkylation of the pyrazole ring using an appropriate alkyl halide, such as 3-methylbutan-2-yl chloride, in the presence of a base like potassium carbonate.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Coupling: Palladium catalysts in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
Scientific Research Applications
4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Pyrazole derivatives with modifications at position 1 and 4 are widely studied. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: Branched Alkyl Groups (e.g., 3-methylbutan-2-yl): Lower molecular weight (187.45 g/mol) compared to benzyl derivatives (~220–260 g/mol). The alkyl chain likely enhances lipophilicity but reduces crystallinity compared to aromatic analogs . Halogenated Benzyl Groups: Electron-withdrawing substituents (e.g., 4-fluoro, 3,4-dichloro) increase molecular weight and logP values (e.g., 2.33 for 4-fluorobenzyl), suggesting improved membrane permeability .
- Synthetic Routes: Analogs with benzyl or heteroaromatic groups are synthesized via Buchwald-Hartwig coupling (e.g., cesium carbonate, copper catalysts) or deprotection steps (e.g., trifluoroacetic acid) .
Physicochemical and Functional Comparisons
Table 2: Functional Group Impact on Properties
Biological Activity
4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential biological activities. The compound is characterized by a pyrazole ring substituted with a chloro group and a branched alkyl chain, which may influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula : CHClN
Molecular Weight : 187.67 g/mol
CAS Number : 1935341-26-6
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The synthetic pathway often includes the formation of the pyrazole ring followed by chlorination at the 4-position and alkylation to introduce the 3-methylbutan-2-yl group.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of melanoma cells with an IC value in the low micromolar range, suggesting its potential as an anticancer agent .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, such as tyrosine kinases. Inhibition of these enzymes can disrupt critical signaling pathways involved in cell growth and survival, thereby exerting antiproliferative effects. Additionally, preliminary studies suggest that it may affect transcription factors associated with tumor progression .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Chloro substitution; branched alkyl group | Significant antiproliferative activity |
| 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine | Lacks chloro group; different substitution pattern | Moderate biological activity |
| 4-Chloro-N-(3-methylbutan-2-y)pyrazole | Similar structure; different reactivity due to N-substitution | Varied biological profiles depending on substitution |
Case Studies
Several case studies have explored the biological implications of this compound:
- Melanoma Cell Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in A2058 melanoma cells, with significant effects observed at concentrations as low as 0.58 µM .
- Mechanistic Insights : Further investigations revealed that the compound inhibits key signaling pathways associated with cancer cell survival, including downregulation of ERK and AKT pathways, which are critical for cellular proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
